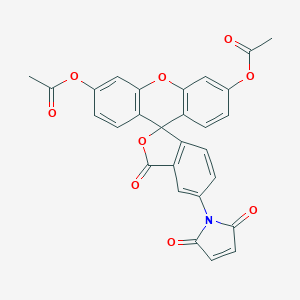

Fluorescein diacetate 5-maleimide

Vue d'ensemble

Description

Fluorescent marker used extensively in microscopy studies. Used in photoluminometric immunoassays for the formation of conjugates with immunoreactants by fluorescent energy transfer.

Mécanisme D'action

Target of Action

Fluorescein diacetate 5-maleimide is a fluorescent dye that primarily targets sulfhydryl-containing molecules , such as proteins and peptides . These molecules play crucial roles in various biological processes, including enzymatic reactions, protein folding, and cellular signaling.

Mode of Action

The compound interacts with its targets through a chemical reaction with sulfhydryl groups (–SH) present in the target molecules . The maleimide group in the compound forms a stable thioether bond with sulfhydryls at pH 6.5-7.5 . This reaction is highly selective, with the maleimide group being 1000 times more reactive toward a free sulfhydryl than to an amine .

Pharmacokinetics

The compound is soluble in dimethyl formamide (dmf), which may facilitate its distribution in biological systems .

Result of Action

The primary result of this compound’s action is the fluorescent labeling of sulfhydryl-containing molecules . This labeling allows for the visualization and tracking of these molecules under a fluorescence microscope, aiding in the study of their roles and behaviors in biological systems.

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the environment is particularly important, as the reactivity of the maleimide group toward sulfhydryls is optimal at pH 6.5-7.5 . Additionally, the presence of other sulfhydryl-containing components during conjugation can react with the maleimide group, potentially inhibiting and reducing the efficiency of the intended molecule’s conjugation .

Analyse Biochimique

Biochemical Properties

Fluorescein diacetate 5-maleimide plays a crucial role in biochemical reactions due to its ability to form stable conjugates with sulfhydryl groups on proteins and other biomolecules. The maleimide group in this compound reacts predominantly with sulfhydryl groups at pH 6.5-7.5, forming a stable thioether bond . This interaction is highly specific, making this compound an excellent tool for labeling cysteine residues in proteins. Additionally, the compound’s fluorescent properties, with excitation at 492 nm and emission at 520 nm, make it suitable for various fluorescence-based assays .

Cellular Effects

This compound influences various cellular processes by labeling proteins and other biomolecules. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sulfhydryl groups on proteins can alter protein function and localization, impacting cellular signaling pathways. Additionally, the fluorescent properties of this compound allow researchers to track changes in gene expression and cellular metabolism in real-time .

Molecular Mechanism

The molecular mechanism of this compound involves its specific interaction with sulfhydryl groups on biomolecules. The maleimide group reacts with free sulfhydryl groups, forming a stable thioether bond. This reaction is highly specific and occurs predominantly at pH 6.5-7.5 . The binding of this compound to sulfhydryl groups can inhibit or activate enzymes, depending on the target protein. Additionally, the fluorescent properties of the compound allow for the visualization of these interactions, providing insights into the molecular mechanisms underlying various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and protected from moisture . Its stability can be affected by factors such as pH and temperature. Over time, the fluorescent signal of this compound may decrease due to photobleaching or degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification and labeling. The compound interacts with enzymes and cofactors involved in sulfhydryl group modification, such as glutathione and thioredoxin . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable conjugates with sulfhydryl groups allows it to be localized to specific cellular compartments . Additionally, the fluorescent properties of this compound enable researchers to track its distribution and accumulation within cells and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the plasma membrane, endosomes, and lysosomes, where it interacts with proteins and other biomolecules involved in cellular signaling and metabolism .

Activité Biologique

Fluorescein diacetate 5-maleimide (FDAM) is a fluorescent compound widely used in biological research for its ability to label thiol-containing biomolecules. This article explores the biological activity of FDAM, focusing on its chemical properties, applications, and case studies that illustrate its effectiveness in various experimental setups.

- Molecular Formula : C28H17NO9

- Molecular Weight : 511.4 g/mol

- CAS Number : 150322-01-3

- Solubility : Soluble in DMSO, dimethylformamide, or dioxane.

- Excitation/Emission Wavelengths : Excitation at 492 nm and emission at 515 nm.

FDAM is characterized by its maleimide group, which reacts specifically with free sulfhydryl (-SH) groups in proteins and peptides, forming stable thioether bonds. This specificity makes it a valuable tool for labeling proteins in various biological assays.

The maleimide moiety of FDAM exhibits high reactivity towards thiol groups at physiological pH (6.5-7.5). At pH 7, the maleimide group is approximately 1000 times more reactive with free sulfhydryls than with amines, making it an ideal choice for selective labeling of proteins that contain cysteine residues .

Applications

- Cell Labeling : FDAM is extensively used in fluorescence microscopy to label and visualize cells. Its high fluorescence intensity allows for effective imaging even at low concentrations.

- Immunoassays : It can be utilized in photoluminometric immunoassays for the formation of conjugates with immunoreactants via fluorescent energy transfer .

- Protein Analysis : Fluorescence intensity measurements can be used to analyze protein expression and localization within cells.

1. Staining Efficacy in Cell Morphology Analysis

A study compared the staining efficacy of FDAM with other fluorescent dyes such as FITC and CMFDA on formaldehyde-fixed rat aortic smooth muscle cells. Results indicated that cells stained with FDAM exhibited an average fluorescence intensity that was at least twofold greater than those stained with FITC, even under shorter exposure times . This enhanced signal-to-background ratio facilitates automated morphology analysis.

| Dye Used | Average Intensity | Exposure Time | Signal-to-Background Ratio |

|---|---|---|---|

| FDAM | High | Short | ~100-fold |

| FITC | Moderate | Longer | Lower |

| CMFDA | Low | Longest | Significantly lower |

2. Monitoring Thiol Levels in Leishmania Promastigotes

FDAM was employed in flow cytometric assays to determine intracellular non-protein thiols in Leishmania promastigotes. The study demonstrated that FDAM effectively labeled non-protein thiols, providing insights into the redox state of the parasites .

3. Labeling Cytoskeletal Proteins

In another investigation, this compound was used to label various cytoskeletal proteins within cells. The fluorescently labeled proteins were analyzed using SDS-PAGE, revealing distinct bands corresponding to proteins of molecular weights ranging from 25 kDa to approximately 125 kDa . This labeling technique allowed researchers to visualize and quantify protein expression levels within cellular structures.

Propriétés

IUPAC Name |

[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBJWHQRQDEKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404274 | |

| Record name | 5-Maleimido-fluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150322-01-3 | |

| Record name | 5-Maleimido-fluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein diacetate 5-maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescein diacetate 5-maleimide enable multicolor labeling of materials, and what imaging techniques can be used to visualize it?

A1: this compound can be selectively attached to materials modified with thiol groups via a thiol-Michael reaction. This allows for targeted labeling, especially when combined with other click chemistry techniques like Diels-Alder cycloaddition for attaching different fluorescent probes. This strategy was successfully employed to create multicolor-labeled cellulose nanofibrils. [] The resulting fluorescence can be visualized using techniques like confocal laser scanning microscopy. []

Q2: Can this compound be used to study interactions between nanoparticles and biological systems?

A2: Yes, this compound can be conjugated to nanoparticles like solid silica nanoparticles (SSNPs) to track their interactions with biological systems. For example, researchers used this compound-labeled SSNPs to investigate their potential as a delivery system for boar sperm and hamster oocytes. The fluorescent labeling allowed them to observe the interaction of SSNPs with these gametes, suggesting a potential for delivering biomolecules into these cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.